

Spiro[adamantane-2,2'-oxirane]: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[adamantane-2,2'-oxirane] is a unique spirocyclic compound that incorporates the rigid and lipophilic adamantane cage with a reactive oxirane (epoxide) ring. This structure makes it a valuable intermediate in synthetic organic and medicinal chemistry. The inherent strain of the three-membered oxirane ring provides a driving force for various chemical transformations, allowing for the introduction of the bulky adamantane moiety into a wide range of molecular scaffolds. This guide provides a detailed overview of the fundamental properties, synthesis, and reactivity of **Spiro[adamantane-2,2'-oxirane]**, serving as a technical resource for its application in research and drug discovery.

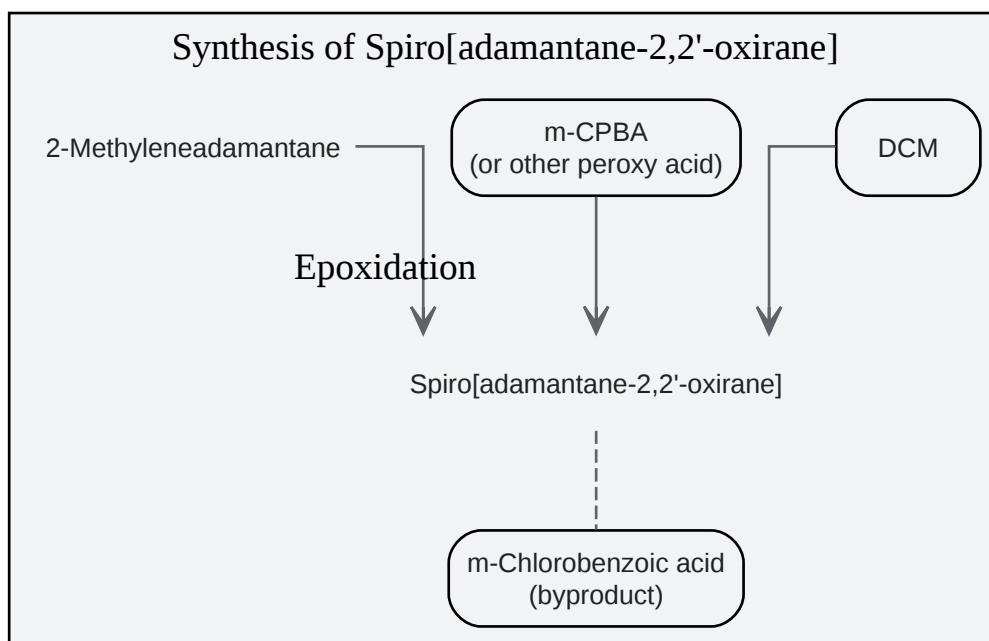
Core Properties

Spiro[adamantane-2,2'-oxirane] is a white crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	Spiro[adamantane-2,2'-oxirane]	N/A
CAS Number	24759-97-5	
Molecular Formula	C ₁₁ H ₁₆ O	
Molecular Weight	164.25 g/mol	
Melting Point	176-177 °C	N/A
Boiling Point	Predicted: 245.6 ± 9.0 °C (at 760 mmHg)	N/A
Solubility	Predicted to be soluble in aprotic organic solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water.	N/A

Synthesis

The primary and most direct route to **Spiro[adamantane-2,2'-oxirane]** is the epoxidation of 2-methyleneadamantane. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.



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Fig. 1: Synthetic pathway to **Spiro[adamantane-2,2'-oxirane]**.

Experimental Protocol: Epoxidation of 2-Methyleneadamantane

Materials:

- 2-Methyleneadamantane
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyleneadamantane (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- In a separate beaker, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.
- Add the m-CPBA solution dropwise to the stirred solution of 2-methyleneadamantane at 0 °C over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct. Stir vigorously until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **Spiro[adamantane-2,2'-oxirane]** as a white solid.

Spectroscopic Characterization

The structural elucidation of **Spiro[adamantane-2,2'-oxirane]** is achieved through standard spectroscopic techniques. Although a comprehensive public database of its spectra is not

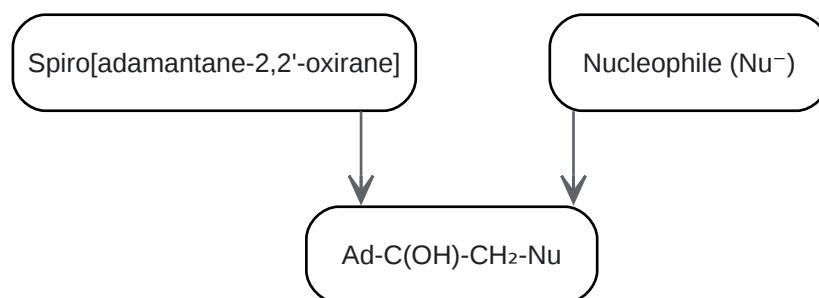
readily available, the expected characteristic signals are outlined below based on the known spectra of adamantane derivatives and epoxides.

Technique	Expected Characteristics
^1H NMR	The adamantane cage protons will appear as a series of multiplets in the upfield region (typically δ 1.5-2.0 ppm). The two protons of the oxirane ring are diastereotopic and are expected to appear as two distinct singlets or a pair of doublets (AB quartet) in the range of δ 2.5-3.0 ppm.
^{13}C NMR	The adamantane carbons will show characteristic signals, with the quaternary spiro carbon appearing around δ 60-70 ppm. The methylene carbon of the oxirane ring will resonate in the region of δ 50-60 ppm. The remaining adamantane carbons will have chemical shifts in the range of δ 25-40 ppm.
IR Spectroscopy	The spectrum will be dominated by C-H stretching vibrations of the adamantane cage around 2850-3000 cm^{-1} . A characteristic peak for the C-O-C stretching of the epoxide ring is expected around 1250 cm^{-1} and another in the 800-950 cm^{-1} region.
Mass Spectrometry	The mass spectrum should show the molecular ion peak (M^+) at m/z 164. Fragmentation will likely involve the loss of CO (m/z 136) and subsequent fragmentation of the adamantane cage, leading to characteristic adamantyl fragments.

Reactivity and Synthetic Applications

The chemical utility of **Spiro[adamantane-2,2'-oxirane]** stems from the high reactivity of the strained epoxide ring towards nucleophilic attack. This allows for the facile introduction of the

adamantyl group with concomitant formation of a new functional group at the adjacent carbon. The regioselectivity of the ring-opening is dictated by the reaction conditions. Under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon of the oxirane (an S_N2 -type mechanism).



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